molecular formula C24H24ClNO6S B11164857 2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 2-{[(4-methylphenyl)sulfonyl]amino}butanoate

2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 2-{[(4-methylphenyl)sulfonyl]amino}butanoate

Cat. No.: B11164857
M. Wt: 490.0 g/mol
InChI Key: JVFWWNJGRWUQOF-UHFFFAOYSA-N
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Description

2-Chloro-6-oxo-6H,7H,8H,9H,10H-cyclohexa[c]chromen-3-yl 2-(4-methylbenzenesulfonamido)butanoate is a complex organic compound with potential applications in various scientific fields. This compound features a chromen structure fused with a cyclohexane ring, a chloro substituent, and a sulfonamide group, making it a unique molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-oxo-6H,7H,8H,9H,10H-cyclohexa[c]chromen-3-yl 2-(4-methylbenzenesulfonamido)butanoate typically involves multi-step organic reactions. The process begins with the preparation of the chromen ring system, followed by the introduction of the chloro substituent and the sulfonamide group. Key steps include:

    Formation of the Chromen Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Chlorination: Introduction of the chloro group using reagents like thionyl chloride or phosphorus pentachloride.

    Sulfonamide Formation: Reaction of the intermediate with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This involves:

    Scaling Up Reactions: Using larger reactors and optimizing reaction conditions.

    Purification: Employing techniques like recrystallization, chromatography, and distillation to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-oxo-6H,7H,8H,9H,10H-cyclohexa[c]chromen-3-yl 2-(4-methylbenzenesulfonamido)butanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

2-Chloro-6-oxo-6H,7H,8H,9H,10H-cyclohexa[c]chromen-3-yl 2-(4-methylbenzenesulfonamido)butanoate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The chromen ring system may also play a role in binding to proteins or other biomolecules, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-6-oxo-6H,7H,8H,9H,10H-cyclohexa[c]chromen-3-yl 4-methylbenzoate
  • 2-Chloro-6-oxo-6H,7H,8H,9H,10H-cyclohexa[c]chromen-3-yl (2S)-2-{[(benzyloxy)carbonyl]amino}propanoate

Uniqueness

Compared to similar compounds, 2-chloro-6-oxo-6H,7H,8H,9H,10H-cyclohexa[c]chromen-3-yl 2-(4-methylbenzenesulfonamido)butanoate is unique due to the presence of both the sulfonamide and butanoate groups

Properties

Molecular Formula

C24H24ClNO6S

Molecular Weight

490.0 g/mol

IUPAC Name

(2-chloro-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) 2-[(4-methylphenyl)sulfonylamino]butanoate

InChI

InChI=1S/C24H24ClNO6S/c1-3-20(26-33(29,30)15-10-8-14(2)9-11-15)24(28)32-22-13-21-18(12-19(22)25)16-6-4-5-7-17(16)23(27)31-21/h8-13,20,26H,3-7H2,1-2H3

InChI Key

JVFWWNJGRWUQOF-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)OC1=C(C=C2C3=C(CCCC3)C(=O)OC2=C1)Cl)NS(=O)(=O)C4=CC=C(C=C4)C

Origin of Product

United States

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